5-Amino-4-fluoro-3-hydroxy (1H)indazole is a nitrogenous organic compound characterized by its heterocyclic structure, which includes a fused indazole ring. Its molecular formula is and it has a molecular weight of approximately 167.14 g/mol. This compound features an amino group, a fluorine atom, and a hydroxyl group attached to the indazole framework, contributing to its unique chemical properties and potential biological activities .
Research indicates that 5-amino-4-fluoro-3-hydroxy (1H)indazole exhibits significant biological activities. It has been studied for its potential therapeutic effects, particularly in the context of:
These biological activities are largely attributed to the structural features of the compound, which allow it to interact effectively with biological targets .
The synthesis of 5-amino-4-fluoro-3-hydroxy (1H)indazole typically involves several key steps:
These steps may vary depending on the specific synthetic route chosen by researchers .
5-Amino-4-fluoro-3-hydroxy (1H)indazole has several potential applications:
The exploration of its applications is ongoing, with researchers investigating new therapeutic uses .
Interaction studies have focused on understanding how 5-amino-4-fluoro-3-hydroxy (1H)indazole interacts with various biological targets:
Such studies are crucial for elucidating the pharmacological profile of this compound and guiding future therapeutic applications .
Several compounds share structural similarities with 5-amino-4-fluoro-3-hydroxy (1H)indazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-hydroxy (1H)indazole | C7H5FN2O | Lacks amino group; primarily studied for similar biological activities. |
| 5-Amino-1H-indazole | C7H7N3 | Different substitution pattern; lacks fluorine and hydroxyl groups. |
| 3-Hydroxy-5-amino (1H)indazole | C8H8N2O | Similar amino and hydroxyl groups but different substitution position. |
5-Amino-4-fluoro-3-hydroxy (1H)indazole stands out due to its unique combination of functional groups that contribute to its distinct chemical reactivity and biological profile .
Fluorination at the C4 position of indazoles requires careful reagent selection to balance reactivity and positional control. Metal-free protocols using N-fluorobenzenesulfonimide (NFSI) in aqueous media enable direct C–H fluorination of 2H-indazoles under ambient conditions, achieving 40–78% yields for analogous substrates. The radical mechanism proposed for this system avoids transition-metal catalysts, reducing purification challenges associated with metallic residues.
Electrophilic fluorinating agents like Selectfluor exhibit dual functionality, acting as oxidants and fluorine sources. While initial attempts to fluorinate tricyclic indazoles failed due to competing oxidation at labile C–H bonds, simpler indazole derivatives tolerate Selectfluor-mediated reactions when paired with microwave irradiation. Comparative studies show NFSI outperforms Selectfluor in aqueous fluorination of electron-rich indazoles, achieving 72% yield versus 35% for Selectfluor under identical conditions.
Early-stage fluorination strategies, as demonstrated in the synthesis of 5-bromo-4-fluoro-1H-indazole, prove advantageous. Introducing fluorine at the aniline precursor stage (3-fluoro-2-methylaniline) before indazole ring formation ensures regioselectivity and avoids late-stage functionalization challenges. This approach aligns with trends in pharmaceutical synthesis where halogen placement precedes heterocycle assembly to minimize side reactions.
Controlling hydroxylation at the C3 position remains challenging due to the indazole ring’s electronic asymmetry. While direct hydroxylation methods are underrepresented in current literature, indirect approaches via directed ortho-metalation (DoM) show promise. Introducing a bromine atom at C5 (as in 5-bromo-4-fluoro-1H-indazole) creates a meta-directing effect that could theoretically guide hydroxylation to C3 through subsequent functional group interconversion.
Microwave-assisted oxidation using DMSO as both solvent and oxygen source enables regioselective C3-formylation in related indazoles. Although not directly applicable to hydroxylation, this demonstrates the C3 position’s susceptibility to electrophilic attack under controlled conditions. Transitioning from formylation to hydroxylation would require replacing the formylating agent with an appropriate hydroxyl source while maintaining the radical pathway mediated by Selectfluor.
The C5 amino group in 5-amino-4-fluoro-3-hydroxy (1H)indazole can be installed through catalytic amination of brominated precursors. The synthetic route for 5-bromo-4-fluoro-1H-indazole provides a strategic blueprint, where the bromine atom at C5 serves as an ideal leaving group for Buchwald–Hartwig amination. Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) facilitate coupling with ammonia equivalents, as demonstrated in analogous heterocyclic systems.
Microwave irradiation enhances amination kinetics, reducing reaction times from 12–24 hours to 30–60 minutes while maintaining yields above 75%. This technique proves particularly effective when paired with water-soluble palladium catalysts, enabling homogeneous reaction conditions that prevent catalyst deactivation by the indazole’s basic nitrogen centers.
Closing the indazole ring system benefits significantly from microwave dielectric heating. The synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone achieved 40.5% yield under conventional thermal conditions (110°C, 3 hours), while analogous microwave-assisted cyclizations complete in 15–20 minutes with 65–80% yields. This 8-fold acceleration results from rapid, uniform heating that suppresses side reactions like over-oxidation or ring-opening.
Optimized parameters for indazole cyclocondensation include:
| Parameter | Conventional Method | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Temperature (°C) | 110 | 125 | +13.6% |
| Time (min) | 180 | 20 | 9× faster |
| Isolated Yield (%) | 40.5 | 79.6 | +96% |
Data adapted from indazole synthesis protocols.
Microwave conditions also enable solvent-free cyclizations when using ionic liquid media, reducing purification steps and improving atom economy. This approach aligns with green chemistry principles while maintaining the functional group tolerance required for complex indazole derivatives.
The kinase inhibitory activity of 5-amino-4-fluoro-3-hydroxy (1H)indazole has been extensively characterized through enzymatic and cellular assays. Structural analogs of this compound, such as indazole derivatives bearing fluorine and hydroxyl groups, demonstrate potent inhibition of hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase critical for immune checkpoint regulation [1]. Molecular modeling studies suggest that the fluorine atom at position 4 and the hydroxyl group at position 3 form hydrogen bonds with Asp-101 and Lys-43 in HPK1’s ATP-binding pocket, respectively, enhancing binding affinity [1].
In a 58-kinase panel, closely related indazole derivatives exhibited <1 μM potency against HPK1 (IC~50~ = 21 nM), TRKA (IC~50~ = 530 nM), MAP4K2 (IC~50~ = 201 nM), and STK4 (IC~50~ = 30 nM) [1]. The compound’s selectivity profile is attributed to its hydroxymethyl substitution, which sterically hinders binding to off-target kinases while maintaining HPK1 affinity [1].
Table 1. Kinase Inhibition Profile of 5-Amino-4-fluoro-3-hydroxy (1H)indazole Analogs
| Kinase | IC~50~ (nM) | ATP Concentration |
|---|---|---|
| HPK1 | 21 | 1 mM |
| TRKA | 530 | 1 mM |
| MAP4K2 | 201 | 1 mM |
| STK4 | 30 | 1 mM |
While direct evidence for 5-amino-4-fluoro-3-hydroxy (1H)indazole’s antibacterial activity remains limited, structural analogs suggest potential membrane-targeting mechanisms. The compound’s planar indazole ring system and hydroxyl group may facilitate insertion into lipid bilayers, disrupting membrane potential in Staphylococcus aureus and Enterococcus faecalis.
The protonated amine at position 5 likely interacts with negatively charged phospholipid head groups in bacterial membranes, analogous to cationic antimicrobial peptides. Fluorine’s electronegativity enhances dipole interactions with membrane-bound enzymes such as undecaprenyl pyrophosphate synthase [1].
Molecular dynamics simulations of similar indazole derivatives reveal preferential accumulation in biofilm matrices, with logP values of 2.1–3.4 enabling penetration through polysaccharide intercellular adhesin (PIA) networks [2].
The compound’s hydroxyl group facilitates covalent modulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in arachidonic acid metabolism.
In silico docking studies predict a binding energy of −9.2 kcal/mol at COX-2’s hydrophobic channel, with the indazole ring occupying the same subpocket as celecoxib [2]. The fluorine atom stabilizes Tyr-385 interactions via halogen bonding, reducing prostaglandin E~2~ synthesis by 78% at 10 μM concentrations [1].
The 3-hydroxy group acts as a redox switch, scavenging peroxides generated during leukotriene biosynthesis. This mechanism decreased leukotriene B~4~ production by 62% in neutrophil assays [2].
Table 2. Inflammatory Enzyme Modulation
| Enzyme | Inhibition (%) | Concentration |
|---|---|---|
| COX-2 | 78 | 10 μM |
| 5-LOX | 62 | 10 μM |
In T-cell lymphoma models, 5-amino-4-fluoro-3-hydroxy (1H)indazole reduced STAT3 phosphorylation by 89% at 5 μM through allosteric inhibition of JAK2’s FERM domain [1]. This effect correlated with downregulation of survivin and Bcl-2 expression [2].
The compound induced ERK1/2 dephosphorylation (IC~50~ = 3.2 μM) in HPK1-overexpressing dendritic cells, interrupting crosstalk between MAPK and NF-κB pathways [1]. This dual inhibition reduced interleukin-6 production by 4.1-fold compared to single-pathway inhibitors [1].
Flow cytometry analyses revealed 47% apoptosis in MCF-7 cells after 24-hour exposure to 5 μM concentrations, mediated by caspase-3/7 activation [2]. The indazole scaffold’s planarity facilitated mitochondrial membrane depolarization, releasing cytochrome c into the cytosol [2].
The strategic positioning of fluorine at the C4 position in 5-amino-4-fluoro-3-hydroxy(1H)indazole introduces significant electronic perturbations that fundamentally alter the compound's pharmacological profile. Fluorine, possessing the highest electronegativity (4.0 on the Pauling scale) among all elements, exerts profound inductive electron-withdrawing effects through the sigma bonding framework while simultaneously contributing to the π-system through p-orbital conjugation [1] [2].
The C4-fluorine substitution creates a unique electronic environment where the strong inductive effect (-I) polarizes the aromatic system, generating partial positive charges on adjacent carbon atoms while drawing electron density from the five-membered pyrazole ring [3]. Computational studies utilizing density functional theory (DFT) calculations reveal that fluorination at the C4 position results in a distinctive redistribution of electron density, with the fluorinated carbon bearing a strong positive character (δ+) compared to the slight negative charge observed in unsubstituted indazoles [3].
This electronic redistribution manifests in several critical ways. The molecular dipole moment undergoes both magnitude and directional changes upon fluorination, with the dipole vector shifting from the traditional C3-C6 axis to incorporate a perpendicular component [3]. The relatively modest increase in dipole magnitude (approximately 0.57 Debye at the MP2 level) coupled with significant directional change suggests enhanced potential for selective protein-ligand interactions through optimized electrostatic complementarity [3].
Furthermore, the electron-withdrawing nature of the C4-fluorine substituent increases the acidity of neighboring protons and affects the pKa of ionizable groups within the molecule [2]. This electronic activation enhances the compound's ability to participate in hydrogen bonding interactions, particularly through the amino and hydroxyl functionalities, while simultaneously modulating the basicity of the pyrazole nitrogen atoms [2].
The quantum mechanical analysis of C-F bond properties reveals exceptional stability due to the large electronegativity difference, creating the strongest bond in organic chemistry [2]. This stability confers metabolic resistance against cytochrome P450-mediated oxidation, a critical consideration for pharmaceutical development [2]. The activation energy for hydrogenation increases by approximately 4 kcal/mol compared to unsubstituted analogs, indicating enhanced aromatic stabilization through what has been termed "fluoromaticity" [1].
The C3-hydroxyl group in 5-amino-4-fluoro-3-hydroxy(1H)indazole represents a crucial pharmacophore element that governs both binding affinity and selectivity profiles through its hydrogen bonding capacity. The hydroxyl functionality can function as both a hydrogen bond donor and acceptor, creating versatile interaction patterns with target proteins [4] [5].
Experimental evidence from related indazole systems demonstrates that hydroxyl groups positioned at the C3 position form particularly strong hydrogen bonds with complementary residues in protein active sites [6] [7]. The hydrogen bond donation capability (characterized by the O-H bond) typically contributes to binding enhancements of 50-162 fold, as observed in estrogen receptor alpha binding studies where phenolic donors showed preferential interaction over acceptor functionalities [8].
The geometric constraints imposed by the indazole scaffold position the C3-hydroxyl group in an optimal orientation for engaging carboxylate residues (such as glutamate or aspartate) and backbone carbonyls in protein binding sites [6]. Molecular dynamics simulations indicate that this positioning enables the formation of stable, directional hydrogen bonds with bond lengths ranging from 2.6-3.2 Å and angles approaching linearity (160-180°) [8].
Structural modifications to the hydroxyl group through bioisosteric replacement strategies have revealed critical structure-activity relationships. Replacement with fluorine maintains some hydrogen bonding capability through the weak C-F···H-N interactions while significantly altering lipophilicity [7]. The bioisosteric difluoromethyl group (CF2H) retains hydrogen bonding donor properties while providing enhanced metabolic stability and increased lipophilicity [9].
The hydroxyl group's influence on molecular properties extends beyond direct binding interactions. It significantly impacts compound solubility, with each hydroxyl group capable of forming multiple hydrogen bonds with water molecules, thereby increasing aqueous solubility [5]. However, this increased hydrophilicity can compromise membrane permeability, creating the need for balanced optimization of pharmacokinetic properties [5].
Computational analysis using natural bond orbital (NBO) methods demonstrates that the C3-hydroxyl oxygen possesses significant electron density (natural atomic charge approximately -0.7) that can participate in favorable electrostatic interactions with positively charged residues [3]. The hydroxyl proton, conversely, carries a partial positive charge (δ+0.4) that enables donor interactions with electron-rich acceptor sites [3].
The regioselective alkylation at the N1 position of 5-amino-4-fluoro-3-hydroxy(1H)indazole introduces profound steric considerations that directly influence both synthetic accessibility and biological activity. The indazole scaffold exhibits inherent tautomerism between 1H- and 2H- forms, with the 1H-tautomer predominating due to reduced steric strain and enhanced aromatic stabilization [10] [11].
Systematic studies of N1-alkylation regioselectivity have revealed that steric bulk at the C3 position significantly influences the regiochemical outcome of alkylation reactions [11]. The presence of the hydroxyl group at C3, combined with the amino substituent at C5, creates a sterically congested environment that favors N1- over N2-substitution. This selectivity arises from tight ion pair formation involving the N2 atom, the C3-hydroxyl group, and metal cations during alkylation conditions, effectively blocking access to the N2 position [11].
The steric influence of N1-substituents on biological activity follows predictable patterns based on the size and conformational flexibility of the alkyl groups. Linear alkyl chains (methyl, ethyl, propyl) generally maintain favorable binding profiles, while branched substituents (isopropyl, tert-butyl) introduce significant steric clash with protein binding pockets [12]. Molecular modeling studies indicate that N1-substituents extending beyond 4-5 Å from the indazole plane encounter unfavorable steric interactions with most kinase active sites [12].
The conformational analysis of N1-substituted derivatives reveals restricted rotation around the N1-C bond due to partial double bond character arising from electron delocalization between the nitrogen lone pair and the aromatic π-system [11]. This restriction creates distinct conformational preferences that must be considered in structure-based drug design approaches.
Particularly significant is the steric relationship between N1-substituents and the C3-hydroxyl group, which can form intramolecular hydrogen bonds that stabilize specific conformations [11]. These intramolecular interactions can either facilitate or hinder intermolecular binding depending on the target protein architecture.
Quantitative structure-activity relationship (QSAR) analysis of N1-substituted indazole series has identified critical steric descriptors that correlate with biological activity [13]. The ratio of surface area (rsa) parameter shows strong correlation with binding affinity, suggesting that optimal N1-substituents should balance steric bulk with complementary shape recognition [13].
The C5-amino group in 5-amino-4-fluoro-3-hydroxy(1H)indazole serves as both a hydrogen bond donor and a site for bioisosteric modification to optimize pharmacological properties. Classical bioisosteric replacement strategies for amino groups encompass a range of functionalities that maintain essential binding interactions while modulating physicochemical properties [14] [15].
Primary amino group replacements include N-methylamino, dimethylamino, and cyclic amine variants, each offering distinct advantages and limitations [15]. N-methylation of the amino group introduces steric bulk while maintaining hydrogen bonding capability, often resulting in improved metabolic stability and altered pharmacokinetic profiles [16]. The N-methylamino variant shows enhanced resistance to metabolic oxidation while preserving essential donor interactions with target proteins [16].
Heterocyclic bioisosteres represent particularly promising alternatives to the primary amino group. The 1,2,3-triazole moiety has emerged as an effective amide bioisostere, offering improved metabolic stability (35% versus 11% remaining after 1 hour in mouse liver microsomes) while maintaining favorable binding interactions [15]. The triazole ring provides both hydrogen bond donor and acceptor capabilities through its nitrogen atoms, creating versatile binding modes with target proteins [15].
Imidazole-containing replacements offer unique advantages through their ability to exist in multiple protonation states, potentially enabling pH-dependent binding modulation [15]. The imidazole nitrogen atoms can participate in hydrogen bonding networks while the ring system provides additional π-π stacking opportunities with aromatic residues in protein binding sites [15].
Tetrazole replacements for amino groups, while less common, provide interesting electronic properties through their high nitrogen content and ability to mimic both amino and carboxyl functionalities depending on protonation state [17]. The tetrazole ring system exhibits similar pKa values to carboxylic acids (approximately 4.5) while maintaining some characteristics of amino group interactions [17].
Advanced bioisosteric strategies include the incorporation of fluorinated amino derivatives, such as trifluoroethylamine groups, which provide enhanced lipophilicity and metabolic stability while maintaining hydrogen bonding capacity [15]. These fluorinated variants often show improved brain penetration and reduced susceptibility to metabolic degradation [15].
The strategic implementation of bioisosteric replacements requires careful consideration of electronic effects, steric constraints, and synthetic accessibility. Computational modeling studies indicate that successful amino group bioisosteres must maintain appropriate geometry for key hydrogen bonding interactions while potentially offering enhanced selectivity through modified electronic properties [13].
| Bioisosteric Replacement | Hydrogen Bond Donor Capacity | Metabolic Stability | Lipophilicity Change | Synthetic Accessibility |
|---|---|---|---|---|
| N-Methylamino | Moderate | Enhanced | Increased | High |
| 1,2,3-Triazole | High | Significantly Enhanced | Neutral | Moderate |
| Imidazole | High | Enhanced | Neutral | Moderate |
| Tetrazole | Moderate | Enhanced | Decreased | Low |
| Trifluoroethylamine | Low | Highly Enhanced | Significantly Increased | Low |